molecular formula C18H23N3O B1683804 Vamicamide CAS No. 132373-81-0

Vamicamide

Cat. No. B1683804
M. Wt: 297.4 g/mol
InChI Key: BWNLUIXQIHPUGO-RDTXWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vamicamide is a biochemical.

properties

CAS RN

132373-81-0

Product Name

Vamicamide

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

(2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide

InChI

InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)/t14-,18-/m1/s1

InChI Key

BWNLUIXQIHPUGO-RDTXWAMCSA-N

Isomeric SMILES

C[C@H](C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide
4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide
FK 176
FK-176
FK176
FR 071741
FR-071741
FR071741
vamicamide
vamicamide hydrochloride, ((R*,R*)-(+-))-isomer
vamicamide, ((R*,R*)-(+-))-isomer
vamicamide, (R-(R*,S*))-isomer
vamicamide, (S-(R*,R*))-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

Conc. sulfuric acid (11 ml) was added to 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile (6.3 g) at 0° C. and then water (1 ml) was added thereto. After being heated at 90° C. for 3 hours, the mixture was poured into ice-water, adjusted to pH 10 with 10% aqueous sodium hydroxide and extracted with ethyl acetate (50 ml×3). The extracts were combined, and washed with water, dried over magnesium sulfate and evaporated under reduced pressure. The obtained crude crystal was recrystallized from diethyl ether to give 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeramide (1.89 g). mp 132°-134° C.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)-valeronitrile
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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